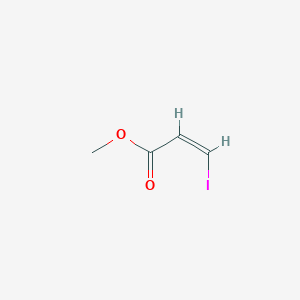

1-Fluoro-3-(2-nitrovinyl)benzene

Overview

Description

The compound 1-Fluoro-3-(2-nitrovinyl)benzene is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and reactivity of related fluorinated aromatic compounds, which can be useful in understanding the behavior of 1-Fluoro-3-(2-nitrovinyl)benzene.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorinated groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, the synthesis of 1,1-difluoroalkyl benzene analogs is achieved through fluorodesulfurization of corresponding dithiolanes . These methods suggest that the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene could potentially involve similar strategies, such as the introduction of a fluorine atom and a nitrovinyl group onto a benzene ring.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, with the presence of fluorine atoms influencing the overall geometry and electronic distribution. For example, the structure of fluoronitroaryl triazenes and their derivatives has been characterized, showing that the introduction of fluorine atoms can affect the formation of intermolecular hydrogen bonds and the assembly of molecules into chains . This suggests that the molecular structure of 1-Fluoro-3-(2-nitrovinyl)benzene would also be influenced by the presence of the fluorine atom and the nitrovinyl group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo SNAr with oxygen, sulfur, and nitrogen nucleophiles . This indicates that 1-Fluoro-3-(2-nitrovinyl)benzene could also participate in similar reactions, where the fluorine atom could be displaced by different nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high stability and reactivity due to the strong electronegative nature of fluorine. For example, the fluorinated building blocks for liquid crystal synthesis exhibit stability and are well-suited for further chemical transformations . The presence of fluorine in the benzimidazole-substituted nitronyl nitroxides enhances their acidity and redox properties . These findings suggest that 1-Fluoro-3-(2-nitrovinyl)benzene would likely have unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

1-Fluoro-3-(2-nitrovinyl)benzene and its derivatives are used in various chemical syntheses. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, involves nucleophilic aromatic substitution and fluorodenitration techniques. Such compounds are utilized in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns, highlighting their versatility in chemical synthesis (Ajenjo et al., 2016).

Analytical Applications

In analytical chemistry, derivatives of 1-Fluoro-3-(2-nitrovinyl)benzene are used as reagents. For example, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has been employed as a derivatization reagent for biogenic amines in wines, demonstrating its utility in chromatographic determinations and food analysis (Jastrzębska et al., 2016).

Photophysical Studies

The photophysical properties of fluoro-substituted nitro-benzenes, such as 1-fluoro-3-nitro benzene, have been studied for understanding their fluorescence spectra and quenching mechanisms. These studies are essential for applications in photochemistry and material sciences (Al-ani, 1973).

Material Science and Engineering

In material science, fluoro-substituted benzene compounds are used in the synthesis of specialized polymers. For example, soluble fluoro-polyimides, derived from compounds like 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene, exhibit excellent thermal stability and are used in high-performance materials (Xie et al., 2001).

Medicinal Chemistry

In the field of medicinal chemistry, fluoro-substituted benzene derivatives are investigated for their antimicrobial properties. Compounds like (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which may include fluoro-substituted benzene rings, have shown potent antimicrobial activity (Liaras et al., 2011)

Mechanism of Action

Target of Action

Like many benzene derivatives, it may interact with various proteins or enzymes within the cell .

Mode of Action

The mode of action of 1-Fluoro-3-(2-nitrovinyl)benzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile (in this case, the 1-Fluoro-3-(2-nitrovinyl)benzene molecule) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Given its structural similarity to other benzene derivatives, it may be involved in pathways related to cellular metabolism or signal transduction .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 165, suggesting that it may be absorbed well in the body . Its water solubility is reported to be 0.666 mg/ml, which may influence its distribution and excretion .

Result of Action

Given its potential interactions with cellular proteins or enzymes, it may influence various cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Fluoro-3-(2-nitrovinyl)benzene. For instance, its storage temperature is recommended to be between 2-8°C, suggesting that higher temperatures may affect its stability .

properties

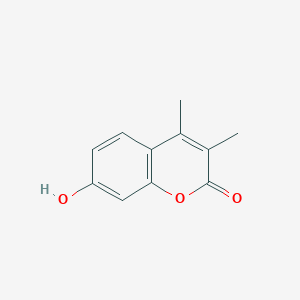

IUPAC Name |

1-fluoro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXNBNYWEWJUTM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(2-nitrovinyl)benzene | |

CAS RN |

705-84-0 | |

| Record name | 705-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)